molecular formula C8H13N5O2 B11749357 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Cat. No.: B11749357
M. Wt: 211.22 g/mol
InChI Key: XSNZSKAAABDXFA-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitro-1H-imidazol-5-yl)piperazine (CAS 95792-74-8) is a nitrogen-containing heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This chemical scaffold is built from a 4-nitroimidazole core functionalized with a piperazine ring, a combination frequently exploited to generate novel bioactive molecules . Its primary research application is as a key precursor in the design and synthesis of hybrid anticancer agents. Scientific studies have utilized this compound to create a diverse library of 1,2,3-triazole-tethered conjugates, which were then evaluated for their anti-proliferative activity . These novel hybrid motifs have demonstrated promising potent activity against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) . The compound's structure facilitates its role in click chemistry reactions, allowing for the efficient and selective production of complex triazole derivatives for biological screening . The molecular structure of related intermediates has been confirmed using single-crystal X-ray diffraction, and synthesized compounds are typically characterized by physicochemical methods such as 1H NMR, 13C NMR, and HRMS . Beyond oncology research, the 4-nitroimidazole-piperazine scaffold is also investigated for its potential in developing antimicrobial agents, highlighting its broad utility in chemical biology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

1-(2-methyl-5-nitro-1H-imidazol-4-yl)piperazine

InChI

InChI=1S/C8H13N5O2/c1-6-10-7(8(11-6)13(14)15)12-4-2-9-3-5-12/h9H,2-5H2,1H3,(H,10,11)

InChI Key

XSNZSKAAABDXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves the reaction of 2-methyl-4-nitroimidazole with piperazine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves several chemical reactions that combine the piperazine moiety with the nitroimidazole scaffold. The characterization of synthesized compounds is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), mass spectrometry, and X-ray crystallography to confirm their structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine derivatives. For instance, compounds derived from this scaffold have shown significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One study reported IC50 values as low as 1.0 µM for certain derivatives against MCF-7 cells, indicating potent activity . The mechanism of action is believed to involve interaction with cellular components such as DNA and proteins, leading to inhibition of cell growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives have been synthesized and tested against both gram-positive and gram-negative bacteria. Some compounds demonstrated moderate activity against Staphylococcus aureus and Bacillus subtilis, showcasing the potential for developing new antimicrobial agents . The nitro group in the structure plays a crucial role in its antimicrobial efficacy by generating reactive intermediates that disrupt microbial cellular functions.

Applications in Radiopharmaceuticals

Due to its ability to selectively accumulate in hypoxic tissues, 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has been explored as a radiopharmaceutical agent for imaging tumor hypoxia. This application is particularly relevant in cancer diagnostics, where understanding the oxygenation status of tumors can guide treatment strategies . The compound's properties allow it to serve as a molecular probe in low oxygen environments, facilitating the study of tumor biology.

Development of Hybrid Compounds

The versatility of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has led to the design of hybrid compounds that combine its structure with other pharmacophores. For example, hybridization with triazole motifs has resulted in compounds that exhibit enhanced anticancer activity compared to their parent structures . These hybrids are designed through click chemistry methods, allowing for efficient synthesis and modification.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFindings
Study A Synthesized derivatives showed IC50 values of 2 µM against MCF-7 cells; molecular docking revealed strong interactions with estrogen receptor alpha .
Study B Antimicrobial assessment revealed moderate effectiveness against S. aureus and B. subtilis; potential for further development as an antibiotic .
Study C Investigated use as a radiopharmaceutical; demonstrated selective accumulation in hypoxic tumor cells .

Mechanism of Action

The mechanism of action of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets. The nitro group in the imidazole ring is believed to play a crucial role in its biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The piperazine moiety in 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is frequently modified to optimize bioactivity. Key analogs include:

Compound Substituents on Piperazine Key Structural Differences Synthesis Yield (%) Melting Point (°C) Source
Target Compound None (parent piperazine) Baseline structure for comparison - - -
Compound 7 () Phenyl group Aryl substitution increases lipophilicity 78 161–163
Compound 8 () Pyridin-2-yl group Heteroaryl substitution enhances polarity 70 171–172
Compound 11m () m-Tolyl-triazole hybrid Triazole linker improves metabolic stability 71 64–66
Compound 5 () 1-Benzyl-4-benzylpiperazine Dual benzyl groups increase bulkiness - -
  • Aryl vs.
  • Hybrid Motifs : Triazole-linked derivatives (e.g., 11m ) demonstrate enhanced metabolic stability due to the rigid triazole ring, which resists enzymatic degradation .

Physicochemical Properties

  • Melting Points : Aryl-substituted derivatives (161–172°C) generally have higher melting points than triazole hybrids (64–66°C), reflecting differences in crystallinity .
  • Lipophilicity : LogP values (predicted) increase with aryl substitutions (e.g., Compound 7 : ~3.2) compared to the parent compound (~2.5), influencing membrane permeability .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Cytochrome P450 2D6 inactivation by imidazole-piperazine hybrids (e.g., EMTPP in ) highlights risks of mechanism-based toxicity due to apoprotein adduction .
  • ADMET Predictions : SwissADME analysis () indicates most analogs comply with Lipinski’s Rule of Five, but bulky substituents (e.g., 5 in ) may reduce oral bioavailability .

Biological Activity

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a compound belonging to the nitroimidazole family, which has garnered attention due to its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on recent studies and findings.

Synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

The synthesis of this compound typically involves the reaction of 2-methyl-4-nitro-1H-imidazole with piperazine. Various synthetic methods have been reported, including the use of benzyl chloride to produce derivatives that enhance biological activity through structural modifications. For instance, the reaction of 2-methyl-4-nitro-1H-imidazole with piperazine yields a range of derivatives that can be further modified to improve efficacy against specific pathogens or cancer cell lines .

Biological Activities

The biological activities of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine include:

Antibacterial Activity

Nitroimidazoles, including 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine, exhibit significant antibacterial properties. Studies have shown that these compounds are effective against various strains of bacteria, including resistant strains. For example, certain derivatives have demonstrated activity against Helicobacter pylori, a common pathogen associated with gastric ulcers . The mechanism involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA .

Table 1: Antibacterial Activity Data

CompoundTarget BacteriaMIC (μg/mL)
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazineS. aureus8
Derivative AE. coli16
Derivative BH. pylori4

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. Research indicates that these compounds can inhibit fungal growth by disrupting cellular processes similar to their antibacterial mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from nitroimidazoles. Notably, derivatives of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine have exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range . The binding interactions with estrogen receptors have been investigated using molecular docking studies, revealing significant insights into their mechanism of action .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-72.00
Compound BHepG25.00
Doxorubicin (control)MCF-70.64

The mechanism by which 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine exerts its biological effects is multifaceted:

  • DNA Damage : The reduction of the nitro group leads to the formation of free radicals that cause DNA strand breaks.
  • Protein Binding : The compound can covalently bind to proteins in hypoxic conditions, enhancing its therapeutic effects in tumor microenvironments.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of nitroimidazole derivatives in clinical settings:

  • Case Study on H. pylori Resistance : A study demonstrated that modified nitroimidazoles could overcome resistance in metronidazole-resistant H. pylori strains, showing promise for treatment regimens .
  • Cancer Treatment Trials : Clinical trials involving combinations of nitroimidazole derivatives with traditional chemotherapeutics have shown enhanced efficacy and reduced side effects compared to standard treatments alone .

Q & A

Synthesis and Structural Characterization

Basic Question: How can the synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine be optimized for reproducibility and yield? Methodological Answer: The compound can be synthesized via nucleophilic substitution under microwave irradiation (MWI). A typical procedure involves reacting a nitroimidazole precursor (e.g., 1-benzyl-2-methyl-4-nitro-1H-imidazole) with piperazine derivatives in isopropanol, using K₂CO₃ as a base. MWI at 90°C for 15 hours improves reaction efficiency compared to conventional heating. Post-synthesis purification via TLC (ethyl acetate/hexane, 1:1) ensures high purity (>78% yield). Monitor reaction progress using TLC and confirm purity via melting point analysis and NMR spectroscopy .

Advanced Question: What strategies can resolve discrepancies in NMR spectral data during structural validation of derivatives? Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting patterns or shifts) may arise from tautomerism or solvent effects. Use high-resolution ¹H/¹³C NMR (300-500 MHz) with deuterated solvents (CDCl₃ or DMSO-d₆) to minimize artifacts. Compare experimental data with computational predictions (DFT-based NMR simulations) to identify resonance assignments. For example, the methyl group in the imidazole ring appears at δ 2.28 ppm in CDCl₃, while piperazine protons show multiplet signals between δ 2.60–4.20 ppm .

Biological Activity and Mechanism

Basic Question: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? Methodological Answer: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For antifungal activity, test against C. albicans using agar diffusion. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Data interpretation requires statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced tyrosine kinase inhibition? Methodological Answer: Modify the piperazine moiety to improve binding affinity. For example, substituting the phenyl group in 1-(4-fluorobenzyl)piperazine enhances interactions with kinase ATP pockets. Use molecular docking (AutoDock Vina) to predict binding modes and free energy (ΔG). Validate predictions via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against targets like EGFR or VEGFR2. Prioritize derivatives with IC₅₀ values <1 μM .

Analytical and Computational Approaches

Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions? Methodological Answer: Use UV-Vis spectroscopy to monitor degradation kinetics (λmax ~300 nm for nitroimidazoles). Perform pH-dependent stability studies (pH 1–13) at 37°C, sampling at intervals (0–48 hours). Confirm degradation products via LC-MS (ESI+ mode). For solid-state stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Question: How can in silico models predict the pharmacokinetic properties of derivatives? Methodological Answer: Use QSAR tools (e.g., SwissADME, pkCSM) to compute logP (lipophilicity), bioavailability scores, and P-glycoprotein substrate likelihood. For toxicity, apply ProTox-II to predict hepatotoxicity and mutagenicity. Molecular dynamics simulations (GROMACS) can assess membrane permeability by modeling interactions with lipid bilayers .

Data Interpretation and Validation

Advanced Question: How should researchers address contradictions between in vitro and in silico activity data for derivatives? Methodological Answer: Reconcile discrepancies by verifying assay conditions (e.g., solvent purity, cell viability). Cross-validate in silico predictions with experimental If a derivative shows high computed binding affinity but low in vitro activity, check for off-target effects (e.g., kinase panel screening) or solubility issues (measure logD at pH 7.4). Use orthogonal assays (e.g., SPR for binding kinetics) to confirm interactions .

Reaction Mechanism and Optimization

Advanced Question: What mechanistic insights support the use of Mannich reactions in functionalizing this compound? Methodological Answer: The Mannich reaction introduces amine-containing side chains via a three-component mechanism (amine, aldehyde, ketone). For 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine, react with paraformaldehyde and secondary amines (e.g., 4-fluorophenylpiperazine) in ethanol under reflux. Optimize by varying catalysts (e.g., HCl vs. ZnCl₂) and reaction times (6–24 hours). Monitor intermediates via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

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